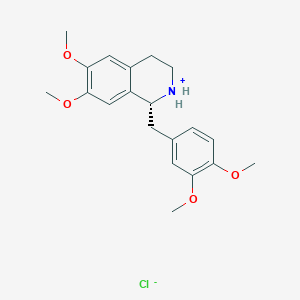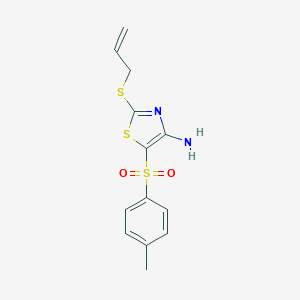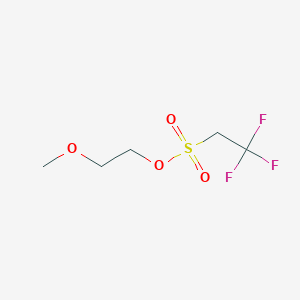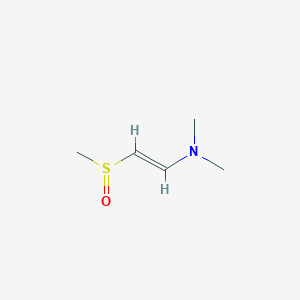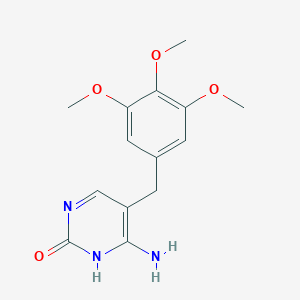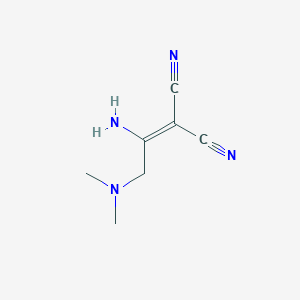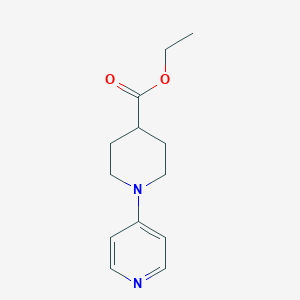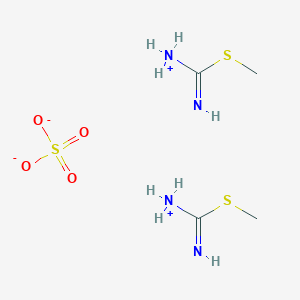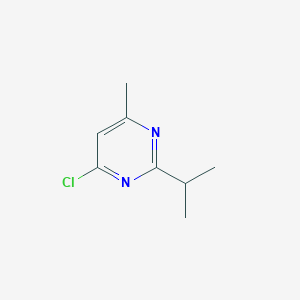
4-Chloro-2-isopropyl-6-methylpyrimidine
描述
4-Chloro-2-isopropyl-6-methylpyrimidine is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 . It is used in research and development under the supervision of technically qualified individuals .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-isopropyl-6-methylpyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th position by a chlorine atom, at the 2nd position by an isopropyl group, and at the 6th position by a methyl group .Physical And Chemical Properties Analysis
4-Chloro-2-isopropyl-6-methylpyrimidine is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
Antifungal Agents in Agriculture
4-Chloro-2-isopropyl-6-methylpyrimidine: has been utilized in the synthesis of novel pyrimidine derivatives with significant antifungal activities . These compounds have shown to be effective against a variety of phytopathogenic fungi, offering a potential alternative to traditional fungicides. The derivatives could be more potent than existing control fungicides, indicating a promising application in agricultural sciences.
Pharmaceutical Drug Development
The compound serves as an intermediate in the creation of chlorine-containing heterocyclic compounds . These compounds are of great interest due to their diverse biological activities, which include antimicrobial, antitumor, and antiviral properties. This versatility makes 4-Chloro-2-isopropyl-6-methylpyrimidine a valuable component in the pharmaceutical industry for developing new medications.
Photochemistry and Photophysics
In the field of photochemistry, 4-Chloro-2-isopropyl-6-methylpyrimidine can be used to study the formation, properties, and reactivity of excited states of molecules . Its role in photophysical processes can lead to applications in natural photosynthesis, photomedicine, and energy conversion.
Synthesis of Antimicrobial Compounds
The compound is used in synthesizing pyrimidine derivatives that exhibit in vitro antimicrobial activity . These synthesized compounds can lead to the discovery of new classes of antimicrobial agents, addressing the need for more effective treatments against resistant strains of microbes.
Anti-HIV Drug Research
Pyrimidine derivatives, including those synthesized using 4-Chloro-2-isopropyl-6-methylpyrimidine , have been reported to possess high and wide-spectrum anti-HIV-1 activity . This highlights its potential application in the ongoing research for effective anti-HIV medications.
Cancer Research
The compound’s derivatives have been screened for antitumor activity, providing candidates for drug discovery in cancer treatment . This application is crucial given the continuous search for more effective cancer therapies.
Agrochemicals
4-Chloro-2-isopropyl-6-methylpyrimidine: is a key intermediate in the synthesis of commercial pyrimidine fungicides used in agriculture . These fungicides, such as azoxystrobin and cyprodinil, play an important role in protecting crops from fungal diseases.
Luminescence Sensors and Holography
In the development of luminescence sensors and holographic materials, the photophysical properties of pyrimidine derivatives can be exploited . This application is significant in the fields of material science and engineering, where precise detection and imaging techniques are essential.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
作用机制
Target of Action
Pyrimidine derivatives, however, are known to have a high degree of structural diversity and are used in various therapeutic disciplines . They are often involved in modulating a wide range of biological activities .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Pyrimidine derivatives, however, are known to affect a wide range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 170.64 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Pyrimidine derivatives, however, are known to have a wide range of effects, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and anti-inflammatory activities .
属性
IUPAC Name |
4-chloro-6-methyl-2-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDNTVCCXJUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391285 | |
| Record name | 4-chloro-2-isopropyl-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-isopropyl-6-methylpyrimidine | |
CAS RN |
4595-69-1 | |
| Record name | 4-chloro-2-isopropyl-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methyl-2-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

